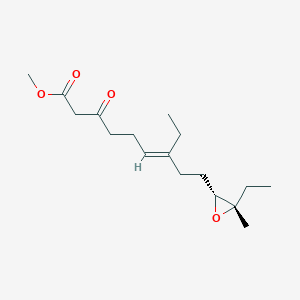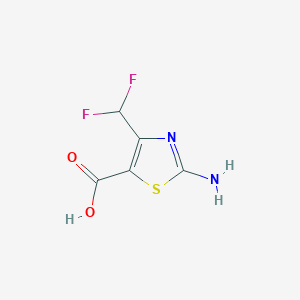
2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide is a chemical compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of an amino group, a cyano group, and a trideuteriomethyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide involves its interaction with specific molecular targets. For instance, it can activate cyanodine receptors, leading to various biological effects . The compound’s ability to modulate these receptors makes it a valuable tool in studying cellular processes and developing therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-5-cyano-N,3-dimethylbenzamide: This compound shares a similar structure but lacks the trideuteriomethyl group.
2-amino-5-cyano-3-methyl-N-(methyl-d3)-benzamide: This compound is similar but contains a deuterium-labeled methyl group.
Uniqueness
2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide is unique due to the presence of the trideuteriomethyl group, which can provide insights into the compound’s metabolic pathways and enhance its stability in biological systems .
Propiedades
Fórmula molecular |
C10H11N3O |
|---|---|
Peso molecular |
192.23 g/mol |
Nombre IUPAC |
2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C10H11N3O/c1-6-3-7(5-11)4-8(9(6)12)10(14)13-2/h3-4H,12H2,1-2H3,(H,13,14)/i2D3 |
Clave InChI |
UOCPQZOXOQZEGV-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NC(=O)C1=C(C(=CC(=C1)C#N)C)N |
SMILES canónico |
CC1=CC(=CC(=C1N)C(=O)NC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


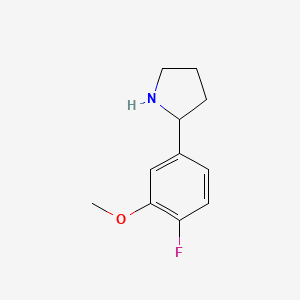

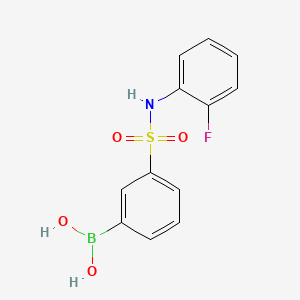
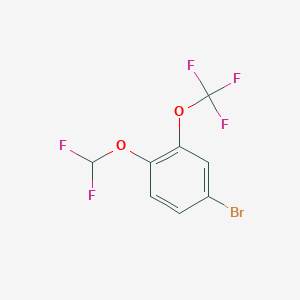
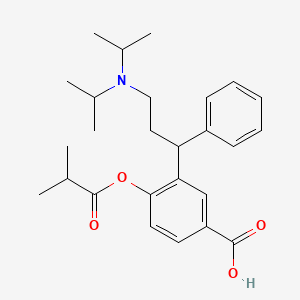
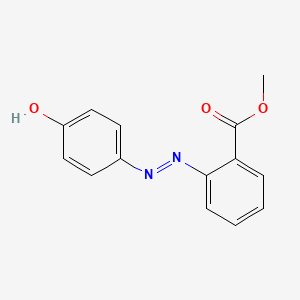
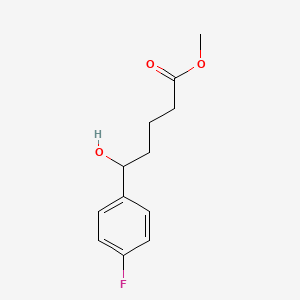

![[1R-[1alpha(S*),2beta(Z)]]-alpha-[[[3-Oxo-2-(2-pentenyl)cyclopentyl]acetyl]oxy]benzeneacetic Acid](/img/structure/B13441385.png)
![N-(2,4-difluorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methyl]-5-oxo-1,3,4-thiadiazine-2-carboxamide](/img/structure/B13441390.png)

![7-(6-Benzamido-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B13441392.png)
